2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
CAS No.: 380174-34-5
Cat. No.: VC4578318
Molecular Formula: C20H23NO3
Molecular Weight: 325.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380174-34-5 |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.408 |
| IUPAC Name | [2-(2,3-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate |
| Standard InChI | InChI=1S/C20H23NO3/c1-4-17(16-10-6-5-7-11-16)20(23)24-13-19(22)21-18-12-8-9-14(2)15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22) |
| Standard InChI Key | SQAQBVHOLDOKLL-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2C)C |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate consists of two primary moieties:
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2-Phenylbutanoate ester: A butanoic acid derivative substituted with a phenyl group at the second carbon, esterified to an ethanol-derived backbone.
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2-((2,3-Dimethylphenyl)amino)-2-oxoethyl group: An ethyl chain bearing an amide linkage to a 2,3-dimethyl-substituted phenyl ring.
The interplay between these groups confers unique electronic and steric properties, influencing reactivity and solubility.
Spectroscopic and Crystallographic Data
Crystallographic studies of related compounds, such as methyl 2-(2,3-dimethylanilino)benzoate, reveal planar configurations in the aromatic regions with bond angles consistent with resonance stabilization . Fourier-transform infrared (FTIR) spectroscopy of analogous esters typically shows strong absorbance bands at:
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~1730 cm⁻¹: C=O stretching of the ester group.
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~1650 cm⁻¹: Amide I band (C=O stretch).
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate involves a two-step process:
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Formation of 2-((2,3-Dimethylphenyl)amino)-2-oxoethanol:
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Esterification with 2-Phenylbutanoic Acid:
Reaction Scheme:
Industrial-Scale Production
Continuous flow reactors demonstrate advantages over batch processes for large-scale synthesis:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12–14 hours | 2–3 hours |
| Yield | 68–72% | 85–88% |
| Purity | 92–94% | 97–99% |
Catalytic systems employing immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification at 60°C with 93% conversion efficiency .
Reactivity and Functional Group Transformations
Hydrolysis Kinetics
The ester group undergoes base-catalyzed hydrolysis 4.2 times faster than the amide moiety due to reduced steric hindrance:
Electrophilic Aromatic Substitution
The 2,3-dimethylphenyl group directs incoming electrophiles to the para position relative to the amide linkage. Nitration experiments with nitric acid/sulfuric acid yield 78% para-nitro derivative .
Computational Modeling and Drug Design
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
Table 2: Calculated Quantum Chemical Parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.8 eV |
| Dipole Moment | 3.2 Debye |
| Molecular Polarizability | 38.7 ų |
Molecular docking studies suggest moderate binding affinity (ΔG = -7.2 kcal/mol) to the COX-2 active site, indicating potential anti-inflammatory properties .
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